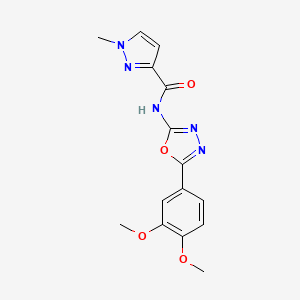

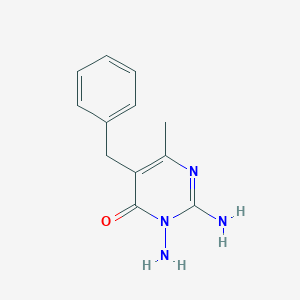

![molecular formula C13H21NO3 B2954132 tert-Butyl 5-oxo-2-azaspiro[3.5]nonane-2-carboxylate CAS No. 2306272-86-4](/img/structure/B2954132.png)

tert-Butyl 5-oxo-2-azaspiro[3.5]nonane-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“tert-Butyl 5-oxo-2-azaspiro[3.5]nonane-2-carboxylate” is a useful compound for the preparation of diaminopyrimidines as EGFR inhibitors . It is also reported to be used in the preparation of compounds for treating diabetes and metabolic diseases as a GPR119 agonist .

Synthesis Analysis

The synthesis of “this compound” involves various techniques such as NMR, HPLC, LC-MS, and UPLC . One method involves the synthesis of tert-butyl 2-oxo-7-azaspiro [3.5]nonane-7-carboxylate from tert-butyl 1,1-dichloro-2-oxo-7-azaspiro [3.5]nonane-7-carboxylate .Molecular Structure Analysis

The molecular formula of “this compound” is C13H21NO3 . The InChI code is 1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-13(9-14)6-4-10(15)5-7-13/h4-9H2,1-3H3 .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 239.31 . The storage temperature is recommended to be at 4°C .科学的研究の応用

Synthesis of Novel Compounds

Researchers have developed efficient and scalable synthetic routes to tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, highlighting the compound's utility in creating novel compounds through selective derivatization. This provides a pathway to access chemical spaces complementary to those accessible via piperidine ring systems, indicating its significance in the synthesis of potentially biologically active heterocyclic compounds (Meyers et al., 2009).

Conformational Analysis and Structure Determination

The synthesis and molecular structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate as a cyclic amino acid ester have been described. Through intramolecular lactonization reactions and characterized by NMR spectroscopy and X-ray diffraction, these studies provide insights into the compound's structure, offering a foundation for its use in peptide synthesis and as a constrained surrogate in the design of bioactive molecules (Moriguchi et al., 2014).

Spirocyclic Oxetane Synthesis

A novel synthesis pathway for 2-oxa-7-azaspiro[3.5]nonane has been developed, converting spirocyclic oxetanes into benzimidazole derivatives. This method illustrates the compound's role in generating new tetracyclic systems, which could have implications in medicinal chemistry and drug discovery (Gurry et al., 2015).

Radical Cyclization and Nucleophilic Substitutions

Research on tert-Butyl hydroperoxide-promoted radical cyclization of α-imino-N-arylamides demonstrates the compound's utility in generating azaspirocyclohexadienones under oxygen atmosphere. This method provides a versatile approach for constructing complex molecular architectures, highlighting the compound's potential in synthetic organic chemistry (Li et al., 2015).

A new reagent based on tert-Butyl 5-oxo-2-azaspiro[3.5]nonane-2-carboxylate derivatives for the introduction of Boc protecting group to amines highlights its application in peptide synthesis. This development underscores the compound's role in facilitating the synthesis of N-Boc-amino acids, crucial for peptide research (Rao et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word 'Warning’ . Hazard statements include H315, H319, H335 indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

作用機序

Target of Action

Similar compounds have been used in the preparation of diaminopyrimidines as egfr inhibitors , suggesting potential targets could be enzymes like EGFR (Epidermal Growth Factor Receptor).

Biochemical Pathways

If it acts as an EGFR inhibitor like related compounds , it could impact pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, and JAK/STAT pathway, which are all downstream of EGFR.

Result of Action

If it acts as an EGFR inhibitor like related compounds , it could potentially inhibit cell proliferation and induce apoptosis in cells overexpressing EGFR.

特性

IUPAC Name |

tert-butyl 5-oxo-2-azaspiro[3.5]nonane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-13(9-14)7-5-4-6-10(13)15/h4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRQJEJXSBHAVDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(C1)CCCCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

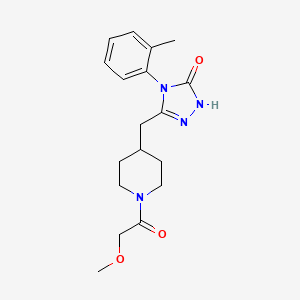

![N-(4-chlorobenzyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2954050.png)

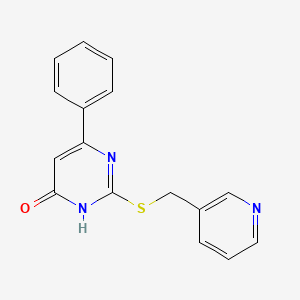

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea](/img/structure/B2954059.png)

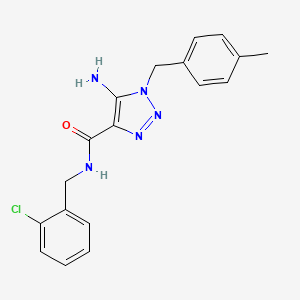

![4-[2-[4-[(2-Methylpropan-2-yl)oxy]-4-oxobutanoyl]oxyethoxy]-4-oxobutanoic acid](/img/structure/B2954062.png)

![2-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(2-furanyl)ethyl]benzamide](/img/structure/B2954063.png)

![3-isobutyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-N-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2954067.png)

![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanoic acid](/img/structure/B2954068.png)

![Methyl 3-[4-(3-methylsulfanylpropanoyl)piperazin-1-yl]propanoate](/img/structure/B2954071.png)